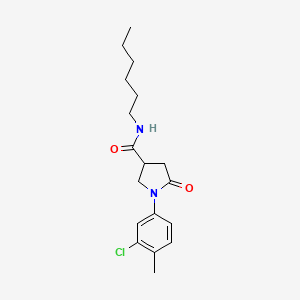![molecular formula C23H19Cl2FN2O5S B11654446 Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654446.png)
Ethyl 2-{[(2,4-dichlorophenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of anhydrous potassium carbonate in dry acetone.
Coupling with 2-Fluorophenyl Isocyanate: The amide is further reacted with 2-fluorophenyl isocyanate to introduce the fluorophenyl carbamoyl group.
Cyclization and Esterification: Finally, the compound undergoes cyclization and esterification to form the ethyl ester of the thiophene carboxylate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to its ability to interfere with cellular processes.
Biological Studies: The compound’s interactions with various enzymes and receptors are studied to understand its biological activity.
Industrial Applications: It may be used in the development of new herbicides or plant growth regulators due to its structural similarity to known bioactive compounds.
Mécanisme D'action
The mechanism of action of ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets:
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic Acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
2,4,5-Trichlorophenoxyacetic Acid (2,4,5-T): Another herbicide with a similar structure but with an additional chlorine atom.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
ETHYL 2-[2-(2,4-DICHLOROPHENOXY)ACETAMIDO]-5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to its combination of a thiophene ring with both dichlorophenoxy and fluorophenyl groups, which may confer distinct biological activities and chemical properties compared to its analogs .
Propriétés
Formule moléculaire |
C23H19Cl2FN2O5S |
|---|---|
Poids moléculaire |
525.4 g/mol |
Nom IUPAC |
ethyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H19Cl2FN2O5S/c1-3-32-23(31)19-12(2)20(21(30)27-16-7-5-4-6-15(16)26)34-22(19)28-18(29)11-33-17-9-8-13(24)10-14(17)25/h4-10H,3,11H2,1-2H3,(H,27,30)(H,28,29) |
Clé InChI |
NNMMXIKHNWSZCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-{[(4-butoxy-3-methoxyphenyl)carbonyl]amino}-4-(2,3-dihydro-1,4-benzodioxin-2-yl)thiophene-3-carboxylate](/img/structure/B11654382.png)

![N-{1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-3-nitro-N-phenylbenzamide](/img/structure/B11654397.png)
![N-[4-(2-Phenoxyacetamido)phenyl]thiophene-2-carboxamide](/img/structure/B11654406.png)
![3-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-chloro-2-hydroxyphenyl)propanamide](/img/structure/B11654407.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1-oxo-4-phenylphthalazin-2(1H)-yl)acetohydrazide](/img/structure/B11654408.png)
![(6Z)-6-(3-ethoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654413.png)
![2-[1-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-1-oxo-3-phenylpropan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11654418.png)
![1-(4-chlorophenyl)-2-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]ethanone](/img/structure/B11654427.png)
![N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B11654431.png)

![7-[(2-chlorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11654443.png)
